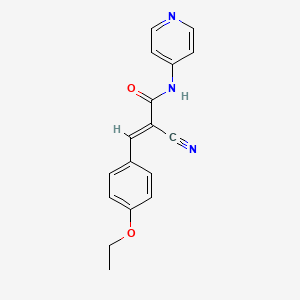

![molecular formula C16H14N2O3S B2892063 N-(苯并[d]噻唑-5-基)-3,5-二甲氧基苯甲酰胺 CAS No. 941966-24-1](/img/structure/B2892063.png)

N-(苯并[d]噻唑-5-基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

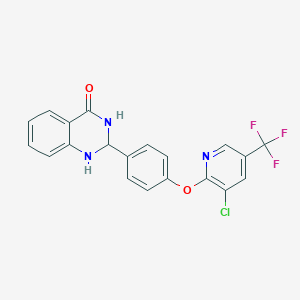

“N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized and studied for their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” include coupling reactions with substituted 2-amino benzothiazoles and N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .科学研究应用

Antimicrobial Activity

Thiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide, have been studied for their antimicrobial properties . They have shown effectiveness against a range of bacteria and fungi, which makes them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Some thiazole compounds have demonstrated anticancer activities . Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is of significant interest in the field of oncology for the development of novel chemotherapy agents .

Alzheimer’s Disease Treatment

Derivatives of benzo[d]thiazol-5-yl have been explored as O-GlcNAcase inhibitors , which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. These inhibitors can help in managing tau-mediated neurodegeneration, offering a promising approach to treating such conditions .

Antifungal Applications

The antifungal activity of thiazole derivatives has been recognized, with compounds being screened for their effectiveness against various fungal strains. This application is crucial for addressing fungal infections in agriculture and medicine .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives exhibit anti-inflammatory and analgesic effects , which can be harnessed in the development of new drugs to treat conditions associated with inflammation and pain .

Antioxidant Properties

These compounds also possess antioxidant properties , which are important in combating oxidative stress in the body. Antioxidants play a vital role in preventing cellular damage and are integral to maintaining overall health .

作用机制

While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

未来方向

The future directions for research on “N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide” and similar compounds could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their potential applications in the treatment of various diseases. The development of new methods for the natural product inspired bioactive glycohybrids is also a promising area of research .

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-15-14(7-11)17-9-22-15/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYTWTFYLCYWQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

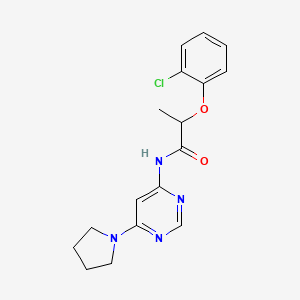

![1-(3-chloro-4-methoxyphenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2891981.png)

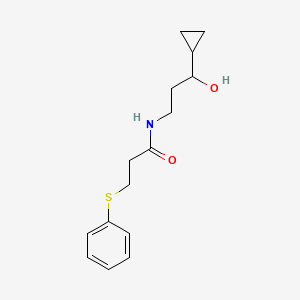

![1-[(4-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2891986.png)

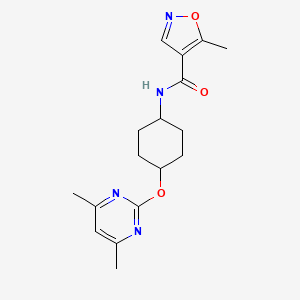

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2891991.png)

![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2891992.png)

![N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2891994.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2891996.png)